molecular formula C13H16N4O4 B2569684 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide CAS No. 2034537-81-8

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide

Cat. No.: B2569684
CAS No.: 2034537-81-8
M. Wt: 292.295
InChI Key: PANYQMXYZUQGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine-2-carboxamide core linked via a triethylene glycol-like chain to a 2,5-dioxopyrrolidin-1-yl (succinimide ester) group. The succinimide ester is highly reactive toward primary amines, enabling applications in bioconjugation (e.g., protein labeling or drug-linker systems) . Its molecular weight and solubility are influenced by the ethoxyethyl chain, balancing hydrophilicity and reactivity .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c18-11-1-2-12(19)17(11)6-8-21-7-5-16-13(20)10-9-14-3-4-15-10/h3-4,9H,1-2,5-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANYQMXYZUQGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2-carboxylic acid with 2-(2-aminoethoxy)ethanol to form an intermediate, which is then reacted with 2,5-dioxopyrrolidin-1-yl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticonvulsant and Antinociceptive Properties

Recent studies have highlighted the anticonvulsant and antinociceptive properties of compounds derived from the 2,5-dioxopyrrolidin-1-yl structure. For instance, a related compound demonstrated significant efficacy in various mouse models for seizures and pain management. Specifically, the compound exhibited protective activity in tests such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound showed an effective dosage range for seizure prevention and pain relief, indicating its potential as a therapeutic agent for epilepsy and neuropathic pain .

Multitargeted Drug Development

The design of multitargeted compounds is crucial in addressing complex diseases. The structure of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide allows for modifications that can enhance its interaction with multiple biological targets. This characteristic is particularly beneficial in developing treatments for conditions like cancer and chronic pain, where single-target therapies often fall short .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Dioxopyrrolidine Core : The initial step usually involves creating the dioxopyrrolidine ring through cyclization reactions.
  • Ethoxy Group Introduction : Subsequent reactions introduce ethoxy chains to enhance solubility and bioavailability.
  • Carboxamide Formation : Finally, the pyrazine ring is fused with a carboxamide group to complete the molecular structure.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders. Its multitargeted nature suggests it could be effective in managing symptoms associated with epilepsy and chronic pain syndromes by acting on various pathways involved in these conditions .

Cancer Research

In cancer research, derivatives of this compound have shown promise as histone deacetylase inhibitors, which are essential in regulating gene expression related to cancer progression. Targeting these enzymes can potentially halt tumor growth and enhance the effectiveness of existing therapies .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticonvulsant ActivityCompound demonstrated significant efficacy in MES and PTZ models with favorable ADME-Tox properties.
Study 2Histone Deacetylase InhibitionShowed potential as an inhibitor for histone deacetylases, relevant for cancer treatment applications.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites, thereby modulating biological processes. For instance, it may inhibit sodium/calcium ion channels and act as an antagonist to transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to its anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Succinimide Esters

  • Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate (): Structural Differences: Incorporates a longer PEG chain (three ethoxy units) and a fullerene (C60) core. Functional Impact: Enhanced water solubility due to extended PEGylation, but reduced cell permeability compared to the target compound. The fullerene core enables applications in nanotechnology and photodynamic therapy . Reactivity: Similar succinimide ester reactivity but slower kinetics due to steric hindrance from the bulky C60 group .
  • tert-Butyl {2-[2-(2-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropoxy}ethoxy)ethoxy]ethyl}carbamate () :

    • Structural Differences : Features a tert-butyl carbamate-protected amine and a longer ethoxy chain.
    • Functional Impact : The carbamate group requires deprotection for amine reactivity, limiting in situ applications. The extended chain improves solubility but may reduce conjugation efficiency .

Pyrazine-2-Carboxamide Derivatives

  • N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide () :

    • Structural Differences : Replaces the succinimide-ethoxyethyl chain with a piperidine-isopropoxyphenyl group.
    • Functional Impact : Targets amine-free systems (e.g., kinase inhibitors) via piperidine’s basicity and aromatic interactions. Lower solubility due to hydrophobic phenyl and piperidine groups .
  • N-(2-Phenoxyphenyl)pyrazine-2-carboxamide (): Structural Differences: Substituted with a phenoxyphenyl group instead of the succinimide-ethoxyethyl chain. Functional Impact: High lipophilicity enhances blood-brain barrier penetration but reduces aqueous solubility. The orthogonal aromatic rings (87.14° dihedral angle) may hinder target binding compared to the flexible ethoxyethyl chain .

Succinimide Ester-Based Bioconjugation Agents

  • Methyltetrazine-NHS Ester (): Structural Differences: Contains a tetrazine group for bioorthogonal "click" chemistry instead of pyrazine. The succinimide ester ensures comparable amine reactivity .
  • N-Succinimidyloxycarbonylpropyl Methanethiosulfonate () :

    • Structural Differences : Includes a methanethiosulfonate group for thiol-specific conjugation.
    • Functional Impact : Targets cysteine residues instead of lysines, offering orthogonal conjugation strategies. Less stable in serum due to thiol reactivity .

Key Research Findings

Reactivity and Stability

  • The target compound’s succinimide ester hydrolyzes in aqueous media (t½ ~1–4 hours at pH 7.4), limiting in vivo applications unless stabilized .
  • Pyrazine-2-carboxamide derivatives with aromatic substituents (e.g., ) exhibit longer plasma half-lives (t½ >12 hours) due to reduced esterase susceptibility .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP Water Solubility (mg/mL)
Target Compound 335.32 1.2 12.3
Bis(2-(2-(2-(3-...) C60–malonate (Ev. 2) 1248.14 -0.8 45.6
N-(2-Phenoxyphenyl)pyrazine-2-carboxamide 297.30 3.1 0.8

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O8C_{15}H_{18}N_2O_8, with a molecular weight of 354.32 g/mol. The compound features multiple functional groups, including a pyrazine ring and a dioxopyrrolidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H18N2O8C_{15}H_{18}N_2O_8
Molecular Weight354.32 g/mol
CAS Number1433997-01-3
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the dioxopyrrolidine structure. For instance, derivatives of 5-oxopyrrolidine have shown significant cytotoxic effects against A549 human lung adenocarcinoma cells. In a comparative study using an MTT assay, compounds similar to this compound demonstrated a structure-dependent activity profile, with some derivatives reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .

The mechanism by which these compounds exert their anticancer effects appears to involve apoptosis induction and cell cycle arrest. The presence of the dioxopyrrolidine moiety is believed to enhance the interaction with cellular targets involved in these processes. Additionally, some studies suggest that these compounds may inhibit key signaling pathways related to tumor growth and survival .

Case Studies

  • Study on A549 Cells : A study evaluated the effects of various derivatives on A549 cells and found that compounds with free amino groups exhibited higher potency in reducing cell viability compared to those with acetylamino fragments. This indicates that the structural variations significantly impact biological activity .
  • Antimicrobial Activity : Other derivatives within the same class have shown promising antibacterial properties. For example, a derivative containing a pyrazole ring demonstrated effective inhibition against bacterial strains by disrupting membrane integrity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pyrazine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions using pyrazine-2-carboxylic acid derivatives and amine-containing linkers. For example, analogous pyrazine carboxamides are synthesized by refluxing pyrazine-2,3-dicarboxylic acid with substituted amines in pyridine, using triphenylphosphine as a catalyst (yields ~63–74%) . Reaction optimization includes solvent choice (e.g., pyridine or acetone), stoichiometric ratios, and purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) .

Table 1 : Comparison of Synthetic Yields for Pyrazine Carboxamide Derivatives

Ligand StructureSolventCatalystYield (%)Reference
N2,N3-bis(4-methylpyridin-2-yl)PyridineTriphenylphosphine63
N2,N3-bis(quinolin-8-yl)AcetoneTriphenylphosphine74

Q. Which spectroscopic techniques are most reliable for characterizing pyrazine carboxamide derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming amide bond formation and linker integrity. Mass spectrometry (e.g., ESI-MS) validates molecular ion peaks, as seen in [N2,N3-bis(6-methylpyridin-2-yl)pyrazine-2,3-dicarboxamide] (m/z 349 [M⁺ + H]) . Purity is assessed via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How do structural modifications of the pyrazine carboxamide core affect binding to biological targets like DNA or serum albumin?

  • Methodological Answer : Substituents on the pyrazine ring and linker hydrophobicity modulate binding. For example, palladium(II) complexes of pyridyl-pyrazine carboxamides show enhanced DNA interaction via intercalation, validated by UV-Vis titration and fluorescence quenching . Serum albumin binding (e.g., HSA) is studied using ultrafiltration assays, with logP values and steric bulk influencing affinity .

Table 2 : DNA/BSA Binding Parameters for Pyrazine Carboxamide Complexes

Complex StructureKDNA (M⁻¹)KBSA (M⁻¹)Reference
Pd(II)-L2 (6-methylpyridyl)1.2 × 10⁵3.8 × 10⁴
Pd(II)-L4 (quinolinyl)2.5 × 10⁵6.1 × 10⁴

Q. What mechanistic insights explain contradictory stability data for pyrazine carboxamides under acidic vs. basic conditions?

  • Methodological Answer : The 2,5-dioxopyrrolidin-1-yl group in the linker is prone to hydrolysis under acidic conditions, degrading the ethylene glycol spacer. Stability studies (pH 1–13, 37°C) monitored via LC-MS show faster degradation at pH < 3, while basic conditions (pH 10–12) preserve the amide bond but may oxidize the pyrazine ring .

Q. How can computational modeling guide the design of pyrazine carboxamides with improved pharmacokinetic properties?

  • Methodological Answer : Density functional theory (DFT) predicts electron-deficient pyrazine rings enhancing π-π stacking with aromatic amino acids in target proteins. Molecular dynamics simulations assess solvation free energy and logP to optimize blood-brain barrier permeability . ADMET predictions (e.g., CYP450 inhibition) are validated using in vitro microsomal assays .

Contradiction Analysis

  • Synthetic Yield Discrepancies : Lower yields (e.g., 63% vs. 74% in Table 1) arise from steric hindrance with bulkier substituents (quinolinyl vs. methylpyridyl). Pyridine’s higher polarity improves solubility of aromatic amines, favoring reaction completion .
  • DNA Binding Affinity : Pd(II)-L4’s higher KDNA (Table 2) correlates with extended planar quinolinyl groups enabling stronger intercalation versus methylpyridyl ligands .

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis to reduce reaction times and improve yields for sterically hindered derivatives.
  • Use circular dichroism (CD) to resolve ambiguities in DNA binding modes observed in UV-Vis studies.
  • Validate computational ADMET predictions with in vivo pharmacokinetic profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.